L-Tryptophan-13C11,15N2

Vue d'ensemble

Description

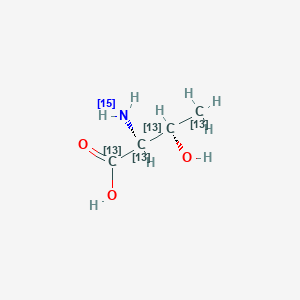

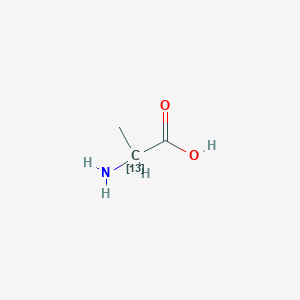

L-Tryptophan-13C11,15N2 is an isotopically labeled analog of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tryptophan itself is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .

Mécanisme D'action

Target of Action

L-Tryptophan-13C11,15N2 is an isotopic analog of L-Tryptophan . L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a precursor for several important biomolecules, including serotonin, melatonin, and vitamin B3 .

Mode of Action

As an isotopic analog, this compound behaves similarly to L-Tryptophan in the body It is incorporated into proteins in place of regular L-Tryptophan during protein synthesisThis can be detected using techniques such as mass spectrometry .

Biochemical Pathways

L-Tryptophan is involved in several biochemical pathways. It is converted into serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It is also a precursor for melatonin, a hormone that regulates the sleep-wake cycle. Additionally, L-Tryptophan can be converted into vitamin B3 (niacin) in the body .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of L-Tryptophan. After ingestion, it is absorbed from the intestine into the bloodstream, where it can be taken up by cells and incorporated into proteins. The presence of the 13C and 15N isotopes allows the molecule to be tracked in the body using mass spectrometry .

Result of Action

This can be useful in research studies investigating protein synthesis and turnover .

Action Environment

The action of this compound, like that of L-Tryptophan, can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption from the intestine. Additionally, factors that affect protein synthesis, such as the availability of ribosomes and tRNAs, can influence the incorporation of this compound into proteins .

Analyse Biochimique

Biochemical Properties

L-Tryptophan-13C11,15N2, like its non-isotopic counterpart L-tryptophan, plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, participating in the synthesis of proteins. The nature of these interactions is primarily through the formation of peptide bonds in protein synthesis .

Cellular Effects

This compound influences cell function by participating in protein synthesis. It can impact cell signaling pathways, gene expression, and cellular metabolism. Its presence is essential for the proper functioning of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in protein synthesis. It binds to transfer RNA (tRNA) molecules during translation, facilitating the incorporation of tryptophan residues into growing polypeptide chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the same metabolic pathways as L-tryptophan. It interacts with various enzymes and cofactors in the process of protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to L-tryptophan. It can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is similar to that of L-tryptophan. It is found wherever protein synthesis occurs, including the cytoplasm and on ribosomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-13C11,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The chemical synthesis route typically involves the use of isotopically labeled precursors in a series of reactions that form the indole ring and attach the amino acid side chain .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce L-Tryptophan from isotopically labeled glucose or other carbon sources. The fermentation process is optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: L-Tryptophan-13C11,15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as indole-3-acetaldehyde.

Reduction: Reduction reactions can convert it to compounds like tryptamine.

Substitution: Substitution reactions can occur at the indole ring, leading to derivatives like 5-hydroxytryptophan.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: Indole-3-acetaldehyde

Reduction: Tryptamine

Substitution: 5-Hydroxytryptophan

Applications De Recherche Scientifique

L-Tryptophan-13C11,15N2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of tryptophan metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tryptophan and its derivatives.

Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes

Comparaison Avec Des Composés Similaires

L-Tryptophan-15N2: Labeled with nitrogen-15 isotopes.

L-Tryptophan-13C11: Labeled with carbon-13 isotopes.

L-Tryptophan-d8: Deuterated form of L-Tryptophan

Uniqueness: L-Tryptophan-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing more detailed information about molecular structures and metabolic pathways compared to singly labeled compounds .

Propriétés

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ODOYFPBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)

![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)

![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)

![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)